molecular formula C36H54O2 B155948 (3beta)-Stigmast-5-en-3-yl benzoate CAS No. 1900-52-3

(3beta)-Stigmast-5-en-3-yl benzoate

Cat. No.: B155948
CAS No.: 1900-52-3
M. Wt: 518.8 g/mol
InChI Key: WFQRUMHMFCGSRO-XKKOIZAZSA-N
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Description

(3beta)-Stigmast-5-en-3-yl benzoate (CAS: 1900-52-3) is a sterol ester derived from β-sitosterol, a phytosterol found in plants. Its molecular formula is C₃₆H₅₄O₂, with a molecular weight of 518.81 g/mol . The compound consists of a stigmastane skeleton (a tetracyclic triterpene) esterified at the 3β-hydroxyl position with a benzoate group. Key physical properties include a density of 1.02 g/cm³, boiling point of 582.5°C, and high lipophilicity (LogP: 9.89) .

Properties

CAS No.

1900-52-3

Molecular Formula

C36H54O2

Molecular Weight

518.8 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C36H54O2/c1-7-26(24(2)3)14-13-25(4)31-17-18-32-30-16-15-28-23-29(38-34(37)27-11-9-8-10-12-27)19-21-35(28,5)33(30)20-22-36(31,32)6/h8-12,15,24-26,29-33H,7,13-14,16-23H2,1-6H3/t25-,26-,29+,30+,31-,32+,33+,35+,36-/m1/s1

InChI Key

WFQRUMHMFCGSRO-XKKOIZAZSA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C

Other CAS No.

1900-52-3

Origin of Product

United States

Comparison with Similar Compounds

Cholesteryl Benzoate

Molecular Formula : C₃₄H₅₀O₂
Molecular Weight : 490.76 g/mol
Key Differences :

  • Sterol Backbone : Cholesteryl benzoate is derived from cholesterol (animal-derived sterol), whereas (3beta)-stigmast-5-en-3-yl benzoate originates from β-sitosterol (plant-derived). The sitosterol backbone has an additional ethyl group in the side chain, increasing its molecular weight .
  • Applications: Cholesteryl benzoate is widely studied in liquid crystal technology due to its mesomorphic properties, while the sitosterol analog is less explored in this context .
  • Lipophilicity : Both compounds are highly lipophilic, but this compound has a marginally higher LogP (9.89 vs. ~8.5 for cholesteryl benzoate) due to its longer side chain .

β-Sitosterol Acetate

Molecular Formula : C₃₁H₅₂O₂
Molecular Weight : 456.73 g/mol
Key Differences :

  • Functional Group : The acetate group (CH₃COO−) replaces the benzoate (C₆H₅COO−), reducing molecular weight and altering solubility.
  • Polarity : The acetate derivative is less lipophilic (LogP ~8.2) compared to the benzoate ester (LogP 9.89) .
  • Biological Activity : β-Sitosterol acetate is used in dietary supplements for cholesterol-lowering effects, while the benzoate derivative’s bioactivity remains understudied .

(3beta)-Stigmast-5-en-3-yl β-D-Glucopyranoside

Molecular Formula : C₃₅H₅₈O₆
Molecular Weight : 578.83 g/mol
Key Differences :

  • Functional Group : A glycosidic bond replaces the ester linkage, attaching a glucose moiety instead of benzoate.
  • Solubility: The glucopyranoside derivative is more water-soluble due to the hydrophilic glucose group, making it suitable for oral formulations .
  • Applications: Used in pharmaceuticals (e.g., sitoglusidum) for anti-inflammatory and immunomodulatory effects, contrasting with the benzoate’s research focus on hydrophobic carriers .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Group LogP Key Applications
This compound C₃₆H₅₄O₂ 518.81 Benzoate ester 9.89 Drug delivery, synthetic chemistry
Cholesteryl benzoate C₃₄H₅₀O₂ 490.76 Benzoate ester ~8.5 Liquid crystals, materials science
β-Sitosterol acetate C₃₁H₅₂O₂ 456.73 Acetate ester ~8.2 Nutraceuticals, cholesterol management
(3beta)-Stigmast-5-en-3-yl β-D-glucopyranoside C₃₅H₅₈O₆ 578.83 Glycoside ~4.5 Pharmaceuticals, anti-inflammatory agents

Research Findings and Implications

  • Lipophilicity and Bioavailability: The high LogP of this compound suggests superior membrane permeability compared to glucopyranosides, making it a candidate for lipid-based drug delivery systems .
  • Structural Stability : The benzoate group enhances resistance to enzymatic hydrolysis relative to acetate or glycoside derivatives, favoring long-term stability in formulations .
  • Cholesteryl benzoate has shown negligible irritation in ocular studies .

Preparation Methods

Acid-Catalyzed Fischer Esterification

In this method, β-sitosterol reacts with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction proceeds via protonation of the carbonyl oxygen of benzoic acid, enhancing its electrophilicity for nucleophilic attack by the hydroxyl group of β-sitosterol.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (β-sitosterol : benzoic acid)

  • Catalyst : 5% w/w H₂SO₄

  • Temperature : 110–120°C

  • Duration : 6–8 hours

  • Solvent : Toluene (acts as a water-carrying agent)

The use of toluene facilitates azeotropic removal of water, shifting the equilibrium toward ester formation. Post-reaction, the mixture is neutralized with sodium bicarbonate, and the product is isolated via vacuum distillation or recrystallization.

Yield : 70–75%

Acyl Chloride Method

A more efficient approach involves reacting β-sitosterol with benzoyl chloride under basic conditions. Pyridine or triethylamine is often added to scavenge HCl, preventing side reactions.

Reaction Conditions :

  • Molar Ratio : 1:1.5 (β-sitosterol : benzoyl chloride)

  • Base : Pyridine (2 equivalents)

  • Temperature : Room temperature (25°C)

  • Duration : 2–3 hours

  • Solvent : Dichloromethane (DCM)

This method avoids high temperatures and achieves higher yields due to the reactivity of benzoyl chloride. Purification involves washing with dilute HCl to remove excess base, followed by column chromatography using silica gel and hexane/ethyl acetate (9:1).

Yield : 85–90%

Solid Acid Catalysis for Green Synthesis

Recent advancements emphasize eco-friendly protocols. A patent describing ethyl benzoate synthesis using modified clay catalysts (CN104311414A) provides insights applicable to sitosteryl benzoate.

Modified Clay as a Catalyst

Modified clay, treated with H₃O⁺ ions, exhibits strong Brønsted acidity while maintaining a porous structure. This catalyst enhances reaction rates and reduces waste compared to liquid acids.

Procedure :

  • Reagents : β-Sitosterol, benzoic acid, modified clay (4:3:0.2 mass ratio), hexane (water entrainer).

  • Setup : Reflux with a Dean-Stark trap for water removal.

  • Conditions : 100°C for 4–5 hours.

The catalyst is filtered post-reaction and reused, demonstrating >95% efficiency over three cycles.

Yield : 92–95%

Purification and Characterization

Isolation Techniques

  • Recrystallization : From ethanol/water mixtures (80:20 v/v).

  • Column Chromatography : Silica gel with gradient elution (hexane → hexane/ethyl acetate).

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₆H₅₄O₂
Molecular Weight518.813 g/mol
Density1.02 g/cm³
Boiling Point582.5°C at 760 mmHg
Flash Point260.4°C
Melting PointNot reported

Challenges and Optimization Strategies

  • Steric Hindrance : The bulky structure of β-sitosterol slows reaction kinetics. Microwave-assisted synthesis (50–100 W) reduces time by 30–40%.

  • Catalyst Deactivation : Modified clay catalysts require periodic regeneration via calcination at 400°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3beta)-Stigmast-5-en-3-yl benzoate
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(3beta)-Stigmast-5-en-3-yl benzoate

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